2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride
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Overview
Description
2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride is a versatile chemical compound with the molecular formula C9H11ClN2.2HCl. It is characterized by the presence of a pyridine ring substituted with a pyrrolidin-3-yl group and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride typically involves the following steps:
Formation of Pyridine Derivative: The starting material is a pyridine derivative, which undergoes halogenation to introduce the chlorine atom at the 2-position.
Introduction of Pyrrolidin-3-yl Group: The pyrrolidin-3-yl group is introduced through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in material synthesis and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2-Chloropyridine: Lacks the pyrrolidin-3-yl group.
5-Pyrrolidin-3-ylpyridine: Lacks the chlorine atom at the 2-position.
2-Chloro-5-(pyrrolidin-2-yl)pyridine: Different pyrrolidine ring position.
Properties
IUPAC Name |
2-chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;;/h1-2,6,8,11H,3-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXEVNCPACGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-74-3 |
Source
|
Record name | 2-chloro-5-(pyrrolidin-3-yl)pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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